molecular formula C9H9IO3 B14853958 2-(3-Iodo-5-methoxyphenyl)acetic acid

2-(3-Iodo-5-methoxyphenyl)acetic acid

Cat. No.: B14853958
M. Wt: 292.07 g/mol
InChI Key: JFNDKINLIIVIRS-UHFFFAOYSA-N
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Description

2-(3-Iodo-5-methoxyphenyl)acetic acid is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Iodo-5-methoxyphenyl)acetic acid typically involves the iodination of 3-methoxyphenylacetic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Iodo-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 3-methoxyphenylacetic acid.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-Methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: 3-Methoxyphenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(3-Iodo-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. For example, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Iodo-5-methoxyphenyl)acetic acid is unique due to the presence of both iodine and methoxy groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H9IO3

Molecular Weight

292.07 g/mol

IUPAC Name

2-(3-iodo-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H9IO3/c1-13-8-3-6(4-9(11)12)2-7(10)5-8/h2-3,5H,4H2,1H3,(H,11,12)

InChI Key

JFNDKINLIIVIRS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC(=O)O)I

Origin of Product

United States

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